molecular formula C16H19NO B3220331 5-(Benzyloxy)-2-tert-butylpyridine CAS No. 1196074-15-3

5-(Benzyloxy)-2-tert-butylpyridine

Cat. No.: B3220331
CAS No.: 1196074-15-3
M. Wt: 241.33 g/mol
InChI Key: LHMLNODXDYWEBT-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-tert-butylpyridine is a pyridine derivative featuring a benzyloxy (-OBn) group at the 5-position and a bulky tert-butyl (-C(CH₃)₃) group at the 2-position of the pyridine ring. This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and material science.

  • Benzyloxy group introduction: Typically via nucleophilic substitution or protection of hydroxyl groups using benzyl halides .
  • tert-Butyl group attachment: Often achieved through Friedel-Crafts alkylation or coupling reactions with tert-butyl halides/boronic acids .

The tert-butyl group enhances lipophilicity and metabolic stability, while the benzyloxy group can act as a protective moiety for hydroxyl functionalities in further derivatization .

Properties

IUPAC Name

2-tert-butyl-5-phenylmethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,3)15-10-9-14(11-17-15)18-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMLNODXDYWEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-tert-butylpyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation, where tert-butyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 5-(Benzyloxy)-2-tert-butylpyridine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-tert-butylpyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-2-tert-butylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-tert-butylpyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
5-(Benzyloxy)-2-tert-butylpyridine -OBn (5), -C(CH₃)₃ (2) C₁₆H₁₉NO 241.33 g/mol Intermediate for chelators, ligands
5-Bromo-2-(tert-butoxy)pyridine -Br (5), -OC(CH₃)₃ (2) C₉H₁₂BrNO 242.11 g/mol Halogenated precursor for coupling
5-(Benzyloxy)-6-bromopicolinaldehyde -OBn (5), -Br (6), -CHO (2) C₁₃H₁₀BrNO₂ 308.13 g/mol Aldehyde functionality for ligation
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate -Br (5), -OCH₂C(CH₃)₃ (2), pyrrolidine C₂₃H₃₄BrN₂O₅ 535.44 g/mol Complex heterocyclic scaffolds
Key Observations:

Electronic Effects :

  • Bromine substituents (e.g., 5-Bromo-2-(tert-butoxy)pyridine) increase electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Aldehyde groups (e.g., 5-(Benzyloxy)-6-bromopicolinaldehyde) enable condensation reactions for Schiff base formation .

Pyrrolidine-containing derivatives (e.g., tert-Butyl 3-((5-bromo...) exhibit enhanced solubility due to polar tertiary amines .

Applications: Benzyloxy-protected pyridines are precursors for iron chelators (e.g., hydroxypyridinones), as seen in antioxidant studies . Brominated analogs serve as intermediates in synthesizing kinase inhibitors or fluorescent probes .

Research Findings and Functional Insights

  • Antioxidant Potential: Pyridine derivatives with hydroxyl or carbonyl groups (e.g., IIa, IIIa in ) demonstrate iron-chelating activity, which may correlate with the antioxidant properties of 5-(Benzyloxy)-2-tert-butylpyridine upon deprotection .
  • Synthetic Versatility : The tert-butyl group’s stability under acidic conditions allows sequential functionalization, as demonstrated in multi-step syntheses of pyrrolidine hybrids .

Biological Activity

5-(Benzyloxy)-2-tert-butylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings and data tables.

Chemical Structure and Properties

5-(Benzyloxy)-2-tert-butylpyridine belongs to the class of pyridine derivatives, characterized by the presence of a benzyloxy group at the 5-position and a tert-butyl group at the 2-position. Its chemical formula is C14H17NC_{14}H_{17}N, and its molecular structure can be represented as follows:

Chemical Structure C14H17N\text{Chemical Structure }\quad \text{C}_{14}\text{H}_{17}\text{N}

Synthesis

The synthesis of 5-(Benzyloxy)-2-tert-butylpyridine typically involves the alkylation of pyridine derivatives with benzyloxy and tert-butyl groups. The following general reaction scheme can be employed:

  • Starting Material : 2-tert-butylpyridine
  • Reagents : Benzyl alcohol, acid catalyst
  • Reaction Type : Alkylation via nucleophilic substitution

The biological activity of 5-(Benzyloxy)-2-tert-butylpyridine is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in pain modulation and cancer proliferation.

  • TRPV1 Antagonism : Similar compounds have been shown to act as antagonists to the transient receptor potential vanilloid 1 (TRPV1), which plays a significant role in nociception (pain sensation). In vitro studies indicate that these compounds can effectively block TRPV1 activation by capsaicin, leading to analgesic effects in neuropathic pain models .
  • Anti-Proliferative Effects : Research indicates that pyridine derivatives, including those with benzyloxy substitutions, exhibit anti-proliferative activity against various cancer cell lines. The mechanism is believed to involve interference with phospholipid metabolism through inhibition of phosphoinositide phospholipase C (PI-PLC), which is crucial for cell growth regulation .

Case Study 1: Analgesic Activity

In a study evaluating the analgesic properties of related pyridine compounds, it was found that certain derivatives demonstrated significant antiallodynic effects in mouse models of neuropathic pain. For instance, compound 60 showed a maximum percentage of effect (MPE) of 83% at a dosage of 10 mg/kg .

Case Study 2: Cancer Cell Lines

A library of thieno[2-3-b]pyridine analogues was synthesized and evaluated for their anti-proliferative activities against MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer) cell lines. Notably, compounds with benzyloxy modifications exhibited IC50 values ranging from 25–50 nM, indicating potent anti-cancer properties .

Table 1: Comparison of Biological Activities

CompoundTargetIC50 (nM)Mechanism
5-(Benzyloxy)-2-tert-butylpyridineTRPV1TBDTRPV1 Antagonist
Compound 60 Neuropathic PainTBDAntiallodynic Effects
Thieno[2-3-b]pyridine AnalogueMDA-MB-23125-50PI-PLC Inhibition
Thieno[2-3-b]pyridine AnalogueHCT11625-50PI-PLC Inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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